3-(2-Fluorophenyl)propan-1-ol

Description

Properties

IUPAC Name |

3-(2-fluorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKKPRUDKBJNQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50504543 | |

| Record name | 3-(2-Fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76727-24-7 | |

| Record name | 3-(2-Fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(2-Fluorophenyl)propan-1-ol CAS number and molecular formula

An Essential Building Block in Modern Chemistry and Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-(2-Fluorophenyl)propan-1-ol, a fluorinated aromatic alcohol with significant applications in synthetic organic chemistry and drug development. The guide details its chemical identity, physicochemical properties, synthesis, and potential applications, with a focus on its role as a key intermediate. Safety and handling protocols are also discussed to ensure its proper use in a research and development setting. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this versatile compound.

Introduction

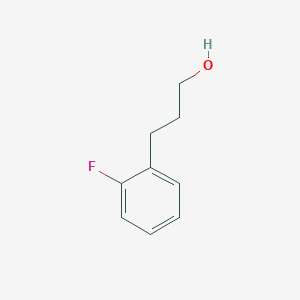

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly influence the metabolic stability, lipophilicity, and binding affinity of bioactive compounds. This compound (Figure 1) is a valuable building block that leverages these properties, making it a sought-after intermediate in the synthesis of complex chemical entities. Its structural motif, featuring a fluorinated phenyl ring and a primary alcohol, provides a versatile handle for a variety of chemical transformations.

Figure 1. Chemical Structure of this compound

Figure 1. Chemical Structure of this compound

Chemical Identity and Properties

A precise understanding of the chemical and physical properties of this compound is fundamental for its effective application in research and synthesis.

| Property | Value | Source |

| CAS Number | 76727-24-7 | [1] |

| Molecular Formula | C₉H₁₁FO | [1] |

| Molecular Weight | 154.18 g/mol | [1] |

| IUPAC Name | This compound | |

| Appearance | Not available (predicted to be a liquid) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the reduction of a corresponding carbonyl compound, such as a carboxylic acid, ester, or aldehyde. Below is a representative experimental protocol for its synthesis.

Experimental Protocol: Reduction of 3-(2-Fluorophenyl)propanoic Acid

This protocol outlines a standard laboratory procedure for the synthesis of this compound via the reduction of 3-(2-Fluorophenyl)propanoic acid using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

Materials:

-

3-(2-Fluorophenyl)propanoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or ethyl acetate for extraction

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Addition of Carboxylic Acid: Dissolve 3-(2-Fluorophenyl)propanoic acid (1.0 equivalent) in anhydrous THF in the dropping funnel and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently reflux the mixture for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quenching: Cool the reaction mixture back to 0 °C with an ice bath. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water.

-

Work-up: Filter the resulting granular precipitate and wash it thoroughly with THF or diethyl ether. Combine the filtrate and the washings.

-

Extraction: Transfer the combined organic solution to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure alcohol.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of a wide range of more complex molecules, particularly in the pharmaceutical industry. The presence of the fluorine atom can enhance the pharmacological profile of the final drug candidate.

-

Scaffold for Bioactive Molecules: The phenylpropanol core is a common scaffold in many biologically active compounds. The 2-fluoro substitution can be used to modulate the electronic and steric properties of the molecule, potentially leading to improved binding to biological targets.

-

Precursor for Heterocyclic Synthesis: The primary alcohol functionality can be readily converted into other functional groups, such as halides or tosylates, making it an excellent precursor for the synthesis of various heterocyclic compounds. These heterocyclic structures are prevalent in many approved drugs.

-

Probing Structure-Activity Relationships (SAR): In drug discovery programs, the synthesis of analogs with different substitution patterns is crucial for understanding structure-activity relationships. This compound allows for the introduction of a fluorine atom at a specific position on the phenyl ring, enabling researchers to probe the effect of this substitution on biological activity.

While specific, publicly disclosed applications of this compound are limited, its structural features are present in compounds investigated for a variety of therapeutic areas. For instance, related fluorinated phenylpropanol derivatives have been explored for their potential as psychoactive agents and as intermediates for other pharmaceuticals.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Although a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general guidelines for handling similar aromatic alcohols should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.

-

In case of Contact:

-

Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its unique combination of a reactive primary alcohol and a strategically fluorinated aromatic ring makes it an attractive building block for the construction of complex molecules with potentially enhanced pharmacological properties. A thorough understanding of its synthesis, properties, and safe handling is essential for researchers and developers aiming to leverage this compound in their scientific endeavors.

References

-

LookChem. Cas 701-38-2, 1-(3-FLUOROPHENYL)PROPAN-1-OL. [Link]

-

PubChem. 1-(3-Fluorophenyl)propan-1-ol. [Link]

Sources

Physicochemical properties of 3-(2-Fluorophenyl)propan-1-ol

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Fluorophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone for enhancing pharmacological profiles. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] this compound is a prime exemplar of a fluorinated building block with significant potential in medicinal chemistry. The presence of the ortho-fluorine atom on the phenyl ring provides a specific steric and electronic signature that can be leveraged to design novel therapeutics.[2]

This guide offers a comprehensive exploration of the core physicochemical properties of this compound. Moving beyond a simple data sheet, we delve into the causality behind its characteristics, provide detailed experimental protocols for its analysis, and contextualize its utility for professionals in drug development. The information herein is designed to empower researchers to fully harness the potential of this versatile intermediate.

Molecular and Chemical Identity

A precise understanding of a compound's identity is the foundation of all subsequent research. This compound is an aromatic alcohol characterized by a propanol chain attached to a fluorinated benzene ring.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 76727-24-7 | [3][4] |

| Synonyms | 3-(2-FLUORO-PHENYL)-PROPAN-1-OL | [4] |

| Molecular Formula | C₉H₁₁FO | [3][4] |

| Molecular Weight | 154.18 g/mol | [3][4] |

| Canonical SMILES | C1=CC=C(C(=C1)CCCO)F | [4] |

| InChI | InChI=1S/C9H11FO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,2,4,6H2 | N/A |

| InChIKey | VXWCHEGRBQAVQL-UHFFFAOYSA-N | [5] |

Core Physicochemical Properties

The physicochemical parameters of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The data presented below, a mix of predicted and available experimental values, provides a quantitative profile of this compound.

| Property | Value | Notes and Justification | Source |

| Appearance | Colorless Liquid | Predicted based on analogous short-chain aromatic alcohols. | [6] |

| Boiling Point | ~213.0 ± 15.0 °C (Predicted) | The fluorine atom and hydroxyl group contribute to a relatively high boiling point due to dipole-dipole interactions and hydrogen bonding. | [7] |

| Density | ~1.091 ± 0.06 g/cm³ (Predicted) | The density is slightly higher than that of its non-fluorinated analog, 3-phenylpropan-1-ol (~1.0 g/cm³), due to the higher atomic mass of fluorine compared to hydrogen.[8] | [7] |

| pKa | ~13.95 ± 0.20 (Predicted) | This value pertains to the acidity of the hydroxyl proton. The electron-withdrawing effect of the fluorophenyl group slightly increases the acidity compared to a simple alkanol. | [7] |

| LogP (Octanol-Water Partition Coefficient) | 1.7506 | LogP is a key measure of lipophilicity. A value in this range suggests moderate lipid solubility, a desirable trait for balancing aqueous solubility with cell membrane permeability in drug candidates. | [4] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | TPSA is correlated with drug transport properties. A value of 20.23 Ų indicates good potential for oral bioavailability and blood-brain barrier penetration. | [4] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for verifying the identity, structure, and purity of a chemical compound. Below is an expert interpretation of the expected spectral data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

Aromatic Protons (δ ≈ 6.9-7.3 ppm): Four signals are expected in this region, corresponding to the protons on the fluorophenyl ring. The ortho-fluorine atom will introduce complex splitting patterns (doublets and triplets of doublets) due to both ³J (H-H) and ³J/⁴J (H-F) coupling.

-

Hydroxymethyl Protons (-CH₂-OH, δ ≈ 3.7 ppm): This signal should appear as a triplet, split by the adjacent methylene protons. In the presence of D₂O, this peak will disappear, and the adjacent methylene will simplify from a quartet to a triplet, confirming the assignment.[9]

-

Propyl Chain Protons (-CH₂-CH₂-Ar, δ ≈ 2.7 ppm): The methylene group attached to the aromatic ring will appear as a triplet, split by the neighboring methylene group.

-

Propyl Chain Protons (-CH₂-CH₂-CH₂-, δ ≈ 1.9 ppm): This central methylene group will exhibit the most complex splitting, appearing as a multiplet (likely a quintet or sextet) due to coupling with the two adjacent, non-equivalent methylene groups.[9]

-

Hydroxyl Proton (-OH, variable shift): This proton typically appears as a broad singlet. Its chemical shift is concentration and solvent-dependent. A D₂O shake will cause this signal to disappear, a classic confirmatory test.[9]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide a count of the unique carbon environments.

-

Aromatic Carbons (δ ≈ 115-165 ppm): Six distinct signals are expected. The carbon directly bonded to the fluorine atom (C-F) will show a large one-bond coupling constant (¹JCF ≈ 245 Hz) and a significantly downfield chemical shift. The other aromatic carbons will also exhibit smaller C-F couplings.

-

Hydroxymethyl Carbon (-CH₂-OH, δ ≈ 62 ppm): The carbon bearing the hydroxyl group.

-

Propyl Chain Carbons (δ ≈ 30-34 ppm): Two signals for the remaining aliphatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups within the molecule.

-

O-H Stretch (Broad, ~3200–3600 cm⁻¹): A strong, broad absorption in this region is the hallmark of the alcohol's hydroxyl group, with the broadening due to hydrogen bonding.[10]

-

C-H Stretch (Aromatic, ~3010–3100 cm⁻¹): Sharp, medium-intensity peaks characteristic of C-H bonds on the phenyl ring.

-

C-H Stretch (Aliphatic, ~2850–2960 cm⁻¹): Strong, sharp absorptions corresponding to the C-H bonds of the propyl chain.[10]

-

C=C Stretch (Aromatic, ~1450–1600 cm⁻¹): Several sharp peaks of variable intensity, confirming the presence of the benzene ring.

-

C-O Stretch (~1050–1150 cm⁻¹): A strong absorption indicating the primary alcohol C-O bond.[10]

-

C-F Stretch (~1100-1250 cm⁻¹): A strong, characteristic absorption for the carbon-fluorine bond.

Experimental Protocols and Workflows

To ensure scientific integrity, all experimental work must be grounded in robust, validated protocols. The following sections provide step-by-step methodologies for the characterization of this compound.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a fundamental technique for determining the purity of a compound. A reverse-phase method is chosen due to the moderate polarity of the analyte. The C18 stationary phase retains the compound through hydrophobic interactions, while an acetonitrile/water mobile phase allows for efficient elution and separation from potential impurities. UV detection is ideal as the phenyl ring provides a strong chromophore.

Methodology:

-

Mobile Phase Preparation: Prepare Mobile Phase A (HPLC-grade water) and Mobile Phase B (HPLC-grade acetonitrile). Degas both solvents for 15 minutes using sonication or vacuum filtration.

-

Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.

-

Instrument Setup:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detector: UV-Vis at 254 nm.

-

-

Gradient Elution:

-

0-1 min: 40% B

-

1-10 min: Gradient from 40% B to 95% B.

-

10-12 min: Hold at 95% B.

-

12-13 min: Return to 40% B.

-

13-15 min: Re-equilibration at 40% B.

-

-

Data Analysis: Integrate the peak area of the main component and any impurities. Calculate purity as: (Area_MainPeak / Total_Area_All_Peaks) * 100%.

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound 95% | CAS: 76727-24-7 | AChemBlock [achemblock.com]

- 4. chemscene.com [chemscene.com]

- 5. 3-(3-Fluorophenyl)propan-1-OL | C9H11FO | CID 14943416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. 1-(2-FLUOROPHENYL)PROPAN-1-OL CAS#: 156022-15-0 [m.chemicalbook.com]

- 8. 3-Phenylpropan-1-ol | CAS#:122-97-4 | Chemsrc [chemsrc.com]

- 9. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

3-(2-Fluorophenyl)propan-1-ol structure and molecular weight

An In-Depth Technical Guide to 3-(2-Fluorophenyl)propan-1-ol: Structure, Properties, and Synthesis

Introduction

This compound is a fluorinated aromatic alcohol that serves as a valuable building block in organic synthesis. Its structure, featuring a propanol chain attached to a fluorinated phenyl ring at the ortho-position, makes it an intriguing precursor for the development of novel pharmaceutical agents and advanced materials. The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical properties, a validated synthetic protocol, and its potential applications for researchers in chemistry and drug development.

Part 1: Molecular Structure and Physicochemical Properties

A precise understanding of a molecule's structure and properties is fundamental to its application in research and development. This section outlines the key identifiers and computed properties of this compound.

Chemical Identity

The compound is unambiguously identified by its IUPAC name and CAS registry number, which distinguish it from its structural isomers, such as the meta- and para-substituted analogues.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 76727-24-7 | [1][2] |

| Molecular Formula | C₉H₁₁FO | [1][2] |

| Molecular Weight | 154.18 g/mol | [1][2][3] |

| Canonical SMILES | C1=CC=C(C(=C1)CCCO)F | [2] |

Structural Analysis

The structure of this compound consists of a three-carbon propanol chain linked to the second carbon of a fluorinated benzene ring. This arrangement provides both a reactive hydroxyl group and a metabolically robust aromatic moiety.

Caption: 2D structure of this compound.

Physicochemical Properties

Computational models provide valuable insights into the behavior of a molecule in biological and chemical systems. These properties are crucial for predicting its suitability for various applications, including drug design.

| Property | Value | Significance | Source |

| XLogP3 | 1.75 - 2.0 | Indicates moderate lipophilicity, suggesting potential for good oral absorption and cell membrane permeability. | [2][3] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | Suggests good potential for blood-brain barrier penetration. | [2] |

| Hydrogen Bond Donors | 1 | The hydroxyl group can participate in hydrogen bonding, crucial for receptor binding. | [2] |

| Hydrogen Bond Acceptors | 1 | The oxygen atom can accept a hydrogen bond. | [2] |

| Rotatable Bonds | 3 | Provides conformational flexibility, which can be advantageous for fitting into protein binding pockets. | [2] |

Part 2: Synthesis and Reactivity

While not extensively documented in dedicated publications, this compound can be reliably synthesized using established organometallic chemistry. The following protocol is based on a classic and robust method adaptable for this specific target.

Proposed Synthetic Protocol: Grignard Reaction with an Epoxide

This synthesis involves the nucleophilic ring-opening of an epoxide by a custom-prepared Grignard reagent, a foundational reaction in organic chemistry for forming carbon-carbon bonds.[4]

Causality and Experimental Choice: The Grignard reaction is chosen for its efficiency and reliability in forming primary alcohols from organomagnesium halides and oxirane. The use of oven-dried glassware and an inert atmosphere is critical because Grignard reagents are highly reactive towards protic sources, especially water, which would quench the reagent and halt the reaction. Temperature control during the addition of oxirane is essential to prevent unwanted polymerization and ensure a clean reaction profile.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Formation of 2-Fluorophenylmagnesium Bromide:

-

Assemble an oven-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere (e.g., Nitrogen or Argon).

-

To the flask, add magnesium turnings and a small crystal of iodine to activate the magnesium surface.

-

Prepare a solution of 2-fluorobromobenzene in anhydrous tetrahydrofuran (THF) and add it to the dropping funnel.

-

Add a small amount of the halide solution to initiate the reaction, evidenced by a color change and gentle reflux. Once initiated, add the remaining solution dropwise to maintain a steady reflux.

-

After the addition is complete, stir the mixture until most of the magnesium is consumed.

-

-

Reaction with Oxirane:

-

Cool the freshly prepared Grignard reagent in an ice-salt bath to below 10°C.

-

Slowly add a solution of oxirane (ethylene oxide) in anhydrous THF to the cooled Grignard reagent. The reaction is exothermic and maintaining a low temperature is crucial.

-

After the addition, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

-

Workup and Purification:

-

Carefully quench the reaction by pouring the mixture over a saturated aqueous solution of ammonium chloride with crushed ice.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Self-Validating System: The identity and purity of the final product must be confirmed using standard analytical methods. ¹H NMR and ¹³C NMR spectroscopy will confirm the carbon-hydrogen framework, while ¹⁹F NMR will verify the presence and chemical environment of the fluorine atom. Mass spectrometry will confirm the molecular weight of 154.18 g/mol .

Part 3: Applications and Research Context

Utility in Drug Discovery and Medicinal Chemistry

While specific drugs containing the this compound scaffold are not prominent, its structural motifs are highly relevant in pharmaceutical development. The primary alcohol serves as a versatile handle for introducing the fluorinated arylpropyl group into larger molecules. Related structures, such as fluorinated phenylpropanolamine derivatives, are precursors to important drugs like fluoxetine.[5] The 2-fluoro-substitution pattern is particularly interesting as it can influence the conformation of the molecule and its interaction with biological targets.

Building Block in Organic Synthesis

Beyond medicinal chemistry, this compound is a useful intermediate. The primary alcohol can be oxidized to form 3-(2-fluorophenyl)propanal or 3-(2-fluorophenyl)propanoic acid, which are valuable synthons in their own right. Its structural analogues, like 1-(3-Fluorophenyl)propan-1-ol, are used as intermediates in the fragrance industry, suggesting potential applications in materials and specialty chemicals.[6]

Part 4: Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Hazard Classification: Belongs to the general class of alcohols.[2]

-

Handling: Users should wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing vapors, mists, or gas.[1]

-

Storage: The compound should be stored at room temperature in a tightly sealed container.[1][2]

Conclusion

This compound represents a specialized yet valuable chemical building block. Its combination of a reactive alcohol functional group and a fluorinated aromatic ring provides a unique set of properties that are highly sought after in the fields of medicinal chemistry and materials science. The synthetic accessibility of this compound, via robust methods like the Grignard reaction, ensures its availability for researchers aiming to leverage the strategic placement of fluorine to create novel and functional molecules.

References

-

3-(3-Fluorophenyl)propan-1-OL | C9H11FO. PubChem, National Center for Biotechnology Information. [Link]

-

Cas 701-38-2, 1-(3-FLUOROPHENYL)PROPAN-1-OL. LookChem. [Link]

-

1-(3-Fluorophenyl)propan-1-ol | C9H11FO. PubChem, National Center for Biotechnology Information. [Link]

-

Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Royal Society of Chemistry. [Link]

-

3-(2-Chlorophenyl)-propan-1-ol | C9H11ClO. PubChem, National Center for Biotechnology Information. [Link]

- A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.

Sources

- 1. This compound 95% | CAS: 76727-24-7 | AChemBlock [achemblock.com]

- 2. chemscene.com [chemscene.com]

- 3. 3-(3-Fluorophenyl)propan-1-OL | C9H11FO | CID 14943416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]

- 6. lookchem.com [lookchem.com]

A Comprehensive Guide to the Spectroscopic Characterization of 3-(2-Fluorophenyl)propan-1-ol

Introduction

In the landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. Fluorinated organic compounds, in particular, have garnered significant interest due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity. 3-(2-Fluorophenyl)propan-1-ol is a key building block in the synthesis of various high-value chemical entities. Its unambiguous identification and purity assessment are critical for ensuring the reliability and reproducibility of downstream applications.

This technical guide provides an in-depth exploration of the spectroscopic techniques required for the comprehensive characterization of this compound. As direct, published spectra for this specific compound are not aggregated in a single public source, this document synthesizes predictive data based on foundational spectroscopic principles and comparative analysis with closely related structural analogs. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently verify the structure and purity of this and similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H (proton) and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Framework

Proton NMR provides a detailed map of the hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound in a solvent like deuterochloroform (CDCl₃) will exhibit distinct signals for each unique proton environment.

The structure of this compound features four aromatic protons and six aliphatic protons, each with a unique chemical shift and multiplicity due to spin-spin coupling with neighboring protons.

-

Aromatic Protons (δ 7.0-7.3 ppm): The four protons on the fluorophenyl ring will appear in the aromatic region. The ortho-fluorine substituent will induce complex splitting patterns and a slight downfield shift for the adjacent protons. These protons will likely appear as overlapping multiplets.

-

Hydroxymethyl Protons (-CH₂OH, δ ~3.7 ppm): The two protons on the carbon bearing the hydroxyl group are diastereotopic and will appear as a triplet. Their chemical shift is influenced by the electronegative oxygen atom.

-

Benzylic Protons (Ar-CH₂, δ ~2.8 ppm): The two protons on the carbon adjacent to the aromatic ring will be shifted downfield due to the ring's magnetic anisotropy and will appear as a triplet.

-

Methylene Protons (-CH₂-, δ ~1.9 ppm): The central methylene protons will appear as a quintet, being coupled to the adjacent methylene groups on either side.

-

Hydroxyl Proton (-OH, variable): The chemical shift of the hydroxyl proton is highly dependent on concentration and temperature and may appear as a broad singlet.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the signals to determine the relative ratios of the protons.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR provides information on the number and chemical environment of the carbon atoms in a molecule. The spectrum is typically acquired with broadband proton decoupling, resulting in a single sharp peak for each unique carbon atom.

This compound has nine carbon atoms, and due to molecular symmetry, all are expected to be unique in the ¹³C NMR spectrum.

-

Aromatic Carbons (δ 115-165 ppm): The six aromatic carbons will resonate in this region. The carbon directly attached to the fluorine atom (C-F) will show a large one-bond coupling constant (¹JCF) and will be significantly shifted downfield. The other aromatic carbons will also exhibit smaller C-F couplings.

-

Hydroxymethyl Carbon (-CH₂OH, δ ~62 ppm): This carbon is deshielded by the attached oxygen atom.

-

Benzylic Carbon (Ar-CH₂, δ ~30-35 ppm): This carbon will be influenced by the aromatic ring.

-

Methylene Carbon (-CH₂-, δ ~25-30 ppm): The central aliphatic carbon.

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Data Acquisition:

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

A sufficient number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound will show characteristic absorption bands for its key functional groups. The spectrum of the parent compound, 3-phenylpropanol, serves as a useful reference.[1][2]

-

O-H Stretch (broad, ~3300-3400 cm⁻¹): A strong, broad absorption in this region is characteristic of the hydroxyl group's stretching vibration, broadened by hydrogen bonding.[3]

-

C-H Aromatic Stretch (sharp, ~3000-3100 cm⁻¹): These are typically sharp, medium-intensity peaks.

-

C-H Aliphatic Stretch (sharp, ~2850-2960 cm⁻¹): Strong, sharp absorptions corresponding to the stretching vibrations of the propyl chain.[3]

-

C=C Aromatic Stretch (medium, ~1450-1600 cm⁻¹): These absorptions are characteristic of the benzene ring.

-

C-O Stretch (strong, ~1050 cm⁻¹): A strong absorption corresponding to the stretching vibration of the primary alcohol C-O bond.[3]

-

C-F Stretch (strong, ~1100-1250 cm⁻¹): A strong absorption in this region is indicative of the carbon-fluorine bond.

-

Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

For this compound (Molecular Formula: C₉H₁₁FO, Molecular Weight: 154.18 g/mol ), the electron ionization (EI) mass spectrum is expected to show the following key features:

-

Molecular Ion Peak (M⁺˙, m/z = 154): This peak corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight.

-

[M-H₂O]⁺˙ Peak (m/z = 136): A common fragmentation pathway for alcohols is the loss of a water molecule.

-

Benzylic Cleavage (m/z = 109): Cleavage of the bond between the first and second carbons of the propyl chain would result in a fluorotropylium-like cation.

-

Alpha-Cleavage (m/z = 31): Cleavage of the bond between the benzylic carbon and the adjacent methylene group is a characteristic fragmentation for primary alcohols, leading to the formation of [CH₂OH]⁺.[4]

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

Ionization: Ionize the sample in the gas phase using a high-energy electron beam (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Summary of Spectroscopic Data

The following table summarizes the predicted key spectroscopic data for the characterization of this compound.

| Technique | Feature | Predicted Value |

| ¹H NMR | Aromatic H | δ 7.0-7.3 ppm (m) |

| -CH₂OH | δ ~3.7 ppm (t) | |

| Ar-CH₂- | δ ~2.8 ppm (t) | |

| -CH₂- | δ ~1.9 ppm (quintet) | |

| ¹³C NMR | Aromatic C | δ 115-165 ppm |

| -CH₂OH | δ ~62 ppm | |

| Ar-CH₂- | δ ~30-35 ppm | |

| -CH₂- | δ ~25-30 ppm | |

| IR | O-H stretch | ~3300-3400 cm⁻¹ (broad) |

| C-H (aliphatic) | ~2850-2960 cm⁻¹ (sharp) | |

| C-O stretch | ~1050 cm⁻¹ (strong) | |

| C-F stretch | ~1100-1250 cm⁻¹ (strong) | |

| MS (EI) | Molecular Ion (M⁺˙) | m/z = 154 |

| Key Fragments | m/z = 136, 109, 31 |

Visualized Workflows and Structures

Caption: A generalized workflow for the synthesis and comprehensive spectroscopic characterization of a target compound.

Caption: Molecular structure of this compound with key proton environments for NMR analysis. (Note: A placeholder image is used here; in a real report, the actual chemical structure would be depicted).

Conclusion

The combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a robust and orthogonal set of data for the unambiguous characterization of this compound. While ¹H and ¹³C NMR establish the precise connectivity of the carbon and hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation patterns. By following the detailed protocols and interpretative guidelines presented in this guide, researchers can confidently establish the identity and purity of their synthesized material, ensuring the integrity of their scientific endeavors.

References

-

Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)imidazolidine-2-thiones. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-(3-Fluorophenyl)propan-1-OL. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-1-ol. Retrieved from [Link]

-

LookChem. (n.d.). Cas 701-38-2, 1-(3-FLUOROPHENYL)PROPAN-1-OL. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Fluorophenyl)propan-1-ol. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation - Supporting Information. Retrieved from [Link]

-

MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP007679. Retrieved from [Link]

-

PubChem. (n.d.). 3-(2-Chlorophenyl)-propan-1-ol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Phenylpropanol. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2020). Characterization of the structural, spectroscopic, nonlinear optical, electronic properties and antioxidant activity of the N-{4'-[(E)-3-(Fluorophenyl)-1-(phenyl)-prop-2-en-1-one]}-acetamide. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-1-ol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propan-1-ol. Retrieved from [Link]

-

University of Regensburg. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of propan-1-ol. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 NMR SPECTROSCOPY INDEX. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]

-

PubMed Central. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Phenylpropanol. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Propen-1-ol, 3-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Phenylpropanol. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 3-Phenylpropanol [webbook.nist.gov]

- 2. 3-Phenyl-1-propanol(122-97-4) IR Spectrum [chemicalbook.com]

- 3. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Senior Application Scientist's Guide to the Solubility Profile of 3-(2-Fluorophenyl)propan-1-ol

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical examination of the solubility characteristics of 3-(2-Fluorophenyl)propan-1-ol, a key intermediate in various synthetic applications. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing robust purification protocols, and formulating final products. This guide moves beyond simple data presentation to explain the underlying chemical principles that govern its solubility, empowering scientists to make informed decisions in the laboratory.

The Molecular Blueprint: Understanding Solubility through Structure

The solubility of any compound is dictated by its molecular structure. The fundamental principle of "like dissolves like" serves as our starting point, meaning polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[1][2] To predict the behavior of this compound, we must dissect its structural features.

Molecular Structure of this compound:

-

Polar Head: The primary alcohol (-OH) group is the molecule's polar region. This group is capable of acting as both a hydrogen bond donor and acceptor, making it the primary driver for solubility in polar protic solvents like water and alcohols.

-

Non-polar Body: The molecule possesses a significant non-polar component, consisting of the propyl chain (-CH₂CH₂CH₂-) and the fluorophenyl ring. As the non-polar hydrocarbon portion of a molecule increases in size, its solubility in polar solvents like water tends to decrease.

-

The Fluorine Factor: The fluorine atom at the ortho-position of the phenyl ring introduces unique electronic effects. As the most electronegative element, fluorine is a strong electron-withdrawing group. This substitution can influence the molecule's overall dipole moment and its hydrogen bonding capabilities. Studies on other fluorinated alcohols have shown that fluorine substitution can increase the acidity of a nearby hydroxyl group, potentially strengthening its interaction with hydrogen bond accepting solvents.[3][4] This effect is a critical consideration when selecting a solvent system.

Based on this structural analysis, this compound is an amphiphilic molecule, possessing both polar and non-polar characteristics. Its solubility will therefore be a nuanced balance of these competing influences.

Predicted Solubility in Common Laboratory Solvents

The following table synthesizes our structural analysis into a predictive solubility profile. These predictions are grounded in established chemical principles and serve as a practical starting point for solvent screening experiments.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Water (H₂O) | Polar Protic | Low | The hydroxyl group allows for hydrogen bonding with water, but the large non-polar C9 fluorophenylpropyl backbone significantly limits miscibility.[5] |

| Methanol (CH₃OH) | Polar Protic | High | Methanol is a polar protic solvent that can engage in strong hydrogen bonding with the solute's -OH group. Its short alkyl chain makes it an excellent solvent for polar organic molecules. |

| Ethanol (C₂H₅OH) | Polar Protic | High | Similar to methanol, ethanol's ability to hydrogen bond ensures good solvation of the polar head, while its slightly larger alkyl chain can better accommodate the non-polar body. |

| Acetone (C₃H₆O) | Polar Aprotic | High | As a polar aprotic solvent, acetone can act as a hydrogen bond acceptor for the solute's -OH group. Its polarity effectively solvates the molecule. |

| Acetonitrile (CH₃CN) | Polar Aprotic | Medium to High | Acetonitrile is a polar aprotic solvent capable of dissolving a wide range of compounds. It should readily dissolve this compound. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a highly polar aprotic solvent, known for its exceptional solvating power for a wide variety of organic compounds, including phenylpropanoids. |

| Chloroform (CHCl₃) | Polar Aprotic | High | While less polar than DMSO, chloroform is a good solvent for many phenylpropanoid-type structures due to its ability to form weak hydrogen bonds and its overall solvating capability. |

| Toluene (C₇H₈) | Non-polar | Medium | The aromatic phenyl ring of toluene can interact favorably with the fluorophenyl ring of the solute via π-π stacking, while its non-polar nature accommodates the propyl chain. The polar -OH group will limit infinite solubility. |

| Hexane (C₆H₁₄) | Non-polar | Low | As a non-polar aliphatic solvent, hexane will primarily interact with the non-polar backbone. However, the highly polar hydroxyl group will strongly disfavor solvation, leading to poor solubility. Phenylpropanoids are generally difficult to dissolve in hexane. |

Experimental Protocols for Solubility Determination

While theoretical predictions are invaluable, empirical determination is the gold standard. The following protocols provide robust methodologies for both rapid qualitative assessment and precise quantitative measurement of solubility.

Protocol 1: Qualitative Solubility Assessment

This method is designed for rapid screening of multiple solvents to identify viable candidates for reactions or purifications.

Methodology:

-

Preparation: Add approximately 25 mg of this compound to a clean, dry small test tube.

-

Solvent Addition: Add the chosen solvent to the test tube in 0.25 mL increments, up to a total volume of 0.75 mL.

-

Agitation: After each addition, cap the test tube and shake it vigorously for 10-20 seconds.[5]

-

Observation: Visually inspect the solution.

-

Soluble: The solid completely dissolves, forming a clear, homogeneous solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Record: Document the results for each solvent tested.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is the benchmark method for accurately determining the equilibrium solubility of a compound at a specific temperature. It is essential for thermodynamic studies, formulation development, and process chemistry.

Methodology:

-

System Preparation: Add an excess amount of this compound to a sealed vessel (e.g., a screw-cap vial or flask) containing a known volume of the desired solvent. The presence of excess solid is crucial to ensure saturation.

-

Equilibration: Place the vessel in an agitator (e.g., an orbital shaker or magnetic stirrer) set to a constant temperature. Allow the system to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure the solution is fully saturated.[6]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle completely. A centrifugation step can be used to accelerate this process and ensure a clear supernatant.

-

Sample Withdrawal: Carefully withdraw a precise aliquot of the clear supernatant. Use a syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent any transfer of solid particulates.

-

Analysis: Quantify the concentration of this compound in the aliquot using a validated analytical method such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy.[7]

-

Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature, typically expressed in units of mg/mL, g/L, or mol/L.

Caption: Workflow for the Quantitative Shake-Flask Solubility Method.

Concluding Remarks for the Practicing Scientist

The solubility profile of this compound is governed by the interplay between its polar hydroxyl group and its non-polar fluorophenylpropyl body. This amphiphilic nature results in high solubility in polar organic solvents (e.g., methanol, acetone, DMSO) and low solubility in highly polar (water) or non-polar (hexane) extremes. The provided predictive table serves as a robust guide for initial solvent selection, while the detailed experimental protocols offer a clear path to generating precise, reliable solubility data. This foundational knowledge is indispensable for any scientist aiming to efficiently utilize this versatile chemical building block in research and development.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry.

- Faculty of Science, Tanta University. (n.d.).

- Slideshare. (n.d.). solubility experimental methods.pptx.

- Khan Academy. (n.d.). Solubility of organic compounds.

- Hansen, A. S., Kjaergaard, H. G., & Howard, D. L. (2015). The effect of fluorine substitution in alcohol–amine complexes. Physical Chemistry Chemical Physics, 17(35), 23236-23245.

- Tokyo Chemical Industry Co., Ltd. (n.d.).

- Semantic Scholar. (n.d.). The effect of fluorine substitution in alcohol-amine complexes.

- University of New England, Australia. (2023, August 31). Solubility of Organic Compounds.

Sources

- 1. chem.ws [chem.ws]

- 2. Khan Academy [khanacademy.org]

- 3. The effect of fluorine substitution in alcohol–amine complexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. [PDF] The effect of fluorine substitution in alcohol-amine complexes. | Semantic Scholar [semanticscholar.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. youtube.com [youtube.com]

- 7. solubility experimental methods.pptx [slideshare.net]

Introduction: The Strategic Value of Fluorine in Phenylpropanol Scaffolds

An In-depth Technical Guide to the Synthesis of Fluorinated Phenylpropanols

For Researchers, Scientists, and Drug Development Professionals

The deliberate incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, and the phenylpropanol scaffold is no exception.[1][2] Phenylpropanols are prevalent motifs in a wide array of biologically active compounds. The introduction of fluorine can dramatically alter the parent molecule's physicochemical and biological properties.[3][4] Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine substitution can modulate acidity, basicity, lipophilicity, and conformational preferences.[1][5][6] These modifications often lead to enhanced metabolic stability, improved bioavailability, and stronger binding affinity to target receptors, making fluorinated phenylpropanols highly sought-after building blocks in drug discovery.[1][2][3]

This guide provides a comprehensive overview of the primary synthetic strategies for accessing these valuable compounds, focusing on the underlying principles, practical methodologies, and comparative advantages of each approach. We will delve into nucleophilic and electrophilic fluorination techniques, the critical role of asymmetric synthesis for producing enantiomerically pure compounds, and the growing importance of enzymatic methods.

Core Synthetic Strategies

The synthesis of fluorinated phenylpropanols can be broadly categorized into two main approaches: introduction of the fluorine atom onto a pre-existing phenylpropanol skeleton or a suitable precursor, or the construction of the phenylpropanol framework from a fluorinated starting material. The choice of strategy is dictated by the desired position of the fluorine atom (on the aromatic ring or the propyl chain), the required stereochemistry, and the availability of starting materials.

Nucleophilic Fluorination

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion. This is a fundamental and widely used method for forming C-F bonds.[7][8]

Causality Behind Experimental Choices: The effectiveness of nucleophilic fluorination hinges on overcoming the challenges associated with the fluoride ion: its high charge density, strong solvation in protic solvents, and low solubility of common fluoride salts (like KF and CsF) in organic solvents.[9] Therefore, the choice of fluoride source and reaction conditions is critical.

-

Fluoride Sources: Simple metal salts like potassium fluoride (KF) and cesium fluoride (CsF) are cost-effective but require phase-transfer catalysts or polar aprotic solvents (e.g., DMSO, acetonitrile) to enhance their reactivity.[7] Tetrabutylammonium fluoride (TBAF) is a more soluble and reactive source of naked fluoride ions, often used for fluorinating alkyl halides and sulfonates.[7] Reagents like PyFluor are specialized for deoxyfluorination, converting alcohols directly to fluorides while minimizing elimination side products.[9]

-

Leaving Groups: The reaction follows standard nucleophilic substitution mechanisms (SN2 or SNAr), so good leaving groups are essential. For aliphatic fluorination, tosylates, mesylates, and halides are commonly employed. For aromatic fluorination, the Balz-Schiemann reaction, which proceeds via an aryl diazonium salt, is a classic route.[7] In activated aromatic systems, a nitro group can also serve as a leaving group.

Workflow for Nucleophilic Fluorination Strategy

Caption: General workflow for synthesizing fluorinated phenylpropanols via nucleophilic fluorination.

Electrophilic Fluorination

Electrophilic fluorination utilizes reagents that deliver a formal "F+" equivalent to a nucleophilic carbon center, such as an enolate, an enol ether, or an electron-rich aromatic ring.[10]

Causality Behind Experimental Choices: This approach is particularly valuable for the late-stage fluorination of complex molecules and for creating fluorine-containing stereocenters. The reactivity and selectivity are governed by the choice of fluorinating agent and, in asymmetric variants, the chiral catalyst.

-

Fluorinating Agents: Reagents containing a nitrogen-fluorine (N-F) bond are the most common, offering superior stability, safety, and ease of handling compared to older reagents like elemental fluorine.[10] N-Fluorobenzenesulfonimide (NFSI) is a mild and versatile reagent used for fluorinating a wide range of substrates.[11] Selectfluor (F-TEDA-BF₄) is a more powerful, cationic reagent often used for fluorinating less reactive nucleophiles.[10][12]

-

Substrate Scope: This method is ideal for fluorinating the α-position of carbonyl compounds, which can then be reduced to the corresponding fluorinated phenylpropanol. It is also effective for the direct fluorination of activated aromatic rings.

Asymmetric Synthesis and Enzymatic Methods

For pharmaceutical applications, obtaining a single enantiomer of a chiral fluorinated phenylpropanol is often mandatory. This can be achieved through asymmetric synthesis or enzymatic resolution.

A. Asymmetric Catalysis: This involves using a chiral catalyst to control the stereochemical outcome of the fluorination or a related bond-forming reaction.

-

Hydrogen-Bonding Catalysis: Chiral organocatalysts, such as (thio)ureas and phosphoric acids, can activate substrates and control the facial selectivity of an electrophilic fluorinating agent through hydrogen bonding.[13]

-

Transition Metal Catalysis: Chiral transition metal complexes, for instance, those based on Palladium or Cobalt, can catalyze enantioselective reactions like the ring-opening of epoxides with a fluoride source or asymmetric allylic fluorination.[9][14]

B. Enzymatic Methods: Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods.[5][15][16]

-

Enzymatic Kinetic Resolution: This is a powerful technique for separating racemates. Lipases are commonly used to selectively acylate or hydrolyze one enantiomer of a racemic fluorinated alcohol or its corresponding ester, leaving the other enantiomer unreacted.[17][18] This method can provide access to both enantiomers in high enantiomeric purity.[17] The success of this method relies on the enzyme's ability to discriminate between the two enantiomers in its active site.

Workflow for Enzymatic Kinetic Resolution

Caption: Conceptual workflow for separating enantiomers via enzymatic kinetic resolution.

Comparative Analysis of Synthetic Strategies

| Strategy | Key Reagents | Typical Substrates | Stereocontrol | Advantages | Limitations |

| Nucleophilic Fluorination | KF, CsF, TBAF, PyFluor | Alcohols, alkyl halides/sulfonates, epoxides, diazonium salts | Possible with chiral substrates or catalysts | Cost-effective reagents, well-established methods[7][19] | Harsh conditions may be required; limited by leaving group availability |

| Electrophilic Fluorination | Selectfluor, NFSI | Enolates, silyl enol ethers, electron-rich arenes | Excellent with chiral catalysts | Mild conditions, late-stage functionalization possible[10][11] | Reagents can be expensive; limited to nucleophilic substrates |

| Enzymatic Resolution | Lipases, esterases | Racemic fluorinated alcohols or esters | Excellent (separates enantiomers) | High enantioselectivity, mild/green conditions[16][17][20] | Theoretical max yield of 50% for one enantiomer; requires screening of enzymes |

| Reduction of Precursors | NaBH₄, LiAlH₄, H₂/Catalyst | Fluorinated ketones, aldehydes, esters, or carboxylic acids | Can be diastereoselective or enantioselective with chiral reagents | High yields, readily available reagents | Requires a pre-fluorinated carbonyl precursor |

Detailed Experimental Protocols

Protocol 1: Enzymatic Resolution of a Racemic Fluorinated Phenylpropanoic Acid Ester

This protocol is adapted from the general procedure for the hydrolase-catalyzed kinetic resolution of fluorinated racemates.[17][18] This method results in the formation of an (S)-carboxylic acid and the unreacted (R)-ester, which can be separated.

Objective: To resolve a racemic mixture of ethyl 3-(fluorophenyl)propanoate.

Materials:

-

Racemic ethyl 3-(fluorophenyl)propanoate (0.25 mol)

-

Phosphate buffer (pH 7.0, 1500 mL)

-

Amano PS Lipase from Burkholderia cepacia (20 g)

-

2 M Hydrochloric acid (HCl)

-

Methyl tert-butyl ether (MTBE)

-

Magnetic stirrer

Procedure:

-

Dissolve 0.25 mol of the racemic ester in 1500 mL of phosphate buffer (pH 7.0) in a suitable reaction vessel.

-

Add 20 g of Amano PS lipase to the solution.[17]

-

Stir the mixture vigorously at room temperature for 16 hours. The reaction progress can be monitored by chiral HPLC to target ~50% conversion.

-

After 16 hours (or upon reaching 50% conversion), stop the reaction by filtering off the lipase.

-

Transfer the filtrate to a separatory funnel and acidify the solution to pH 2 by slowly adding 2 M HCl.

-

Extract the aqueous layer with MTBE (3 x 300 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a mixture of the (S)-acid and the unreacted (R)-ester.

-

Separate the two components using standard chromatographic techniques or chemical separation (acid-base extraction).

Self-Validation: The enantiomeric purity of the resulting (S)-acid and (R)-ester should be determined using chiral HPLC analysis and compared against a standard of the racemate.[17][18]

Protocol 2: Asymmetric Electrophilic Fluorination of a β-Keto Ester

This protocol is based on organocatalytic methods for the enantioselective synthesis of α-fluorinated compounds, which are precursors to chiral fluorinated phenylpropanols.[12]

Objective: To synthesize an α-fluoro-β-keto ester with high enantioselectivity. The product can then be reduced and de-esterified to yield a chiral 2-fluoro-1-phenylpropanol derivative.

Materials:

-

β-keto ester substrate (e.g., ethyl benzoylacetate) (1.0 equiv)

-

Selectfluor (2.0 equiv)[12]

-

Chiral β,β-diaryl serine organocatalyst (10 mol%)[12]

-

Acetonitrile (MeCN) as solvent

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried flask under an inert atmosphere, add the β-keto ester (1.0 equiv), the chiral organocatalyst (0.1 equiv), and acetonitrile.

-

Stir the mixture at the specified temperature (e.g., 40 °C) for 10-15 minutes.

-

Add Selectfluor (2.0 equiv) to the reaction mixture in one portion.

-

Allow the reaction to stir at 40 °C for 24 hours, monitoring by TLC or LC-MS for the consumption of the starting material.[12]

-

Upon completion, quench the reaction (e.g., with saturated aqueous NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired α-fluorinated β-keto ester.

Self-Validation: The yield of the isolated product should be calculated. The enantiomeric excess (ee) must be determined by chiral HPLC or SFC (supercritical fluid chromatography) to validate the effectiveness of the asymmetric induction.

Conclusion and Future Outlook

The synthesis of fluorinated phenylpropanols is a dynamic and evolving field, driven by the significant demand for these motifs in drug discovery and materials science. While traditional nucleophilic and electrophilic fluorination methods remain workhorse strategies, the future lies in the development of more selective, efficient, and sustainable protocols. Advances in asymmetric catalysis, including organocatalysis and transition-metal catalysis, are enabling the precise construction of complex stereogenic centers.[13][21] Furthermore, the application of biocatalysis is poised to grow, offering unparalleled selectivity under environmentally benign conditions.[15][16][20] The continued development of novel fluorinating reagents and catalytic systems will undoubtedly expand the synthetic toolbox, making these valuable fluorinated building blocks more accessible for the next generation of pharmaceuticals and advanced materials.

References

- Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC - MDPI. (2024).

- Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach - The Innovation. (2024).

- Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC - PubMed Central. (2020).

- Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides - Green Chemistry (RSC Publishing).

- Nuclophilic Fluorination by F- - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

- (PDF) Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC - ResearchGate. (2024).

- Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach - The Innovation. (2024).

- Strategies for Nucleophilic C(sp3)–(Radio)Fluorination - The Doyle Group - UCLA. (2023).

- Nucleophilic Fluorination - The Doyle Group - UCLA. (2023).

- Enzymatic synthesis of fluorinated compounds - PMC - PubMed Central - NIH. (2021).

- Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination - YouTube. (2025).

- Enzymatic synthesis of fluorinated compounds - PubMed. (2021).

- Electrophilic fluorination - Wikipedia.

- Fluorine in drug discovery: Role, design and case studies. (2025).

- Electrophilic Fluorination - Bryn Mawr College.

- Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study - PMC - NIH.

- 3-phenyl-1-propanol - Organic Syntheses Procedure.

- The Crucial Role of Fluorinated Amino Acids in Modern Drug Discovery. (2026).

- Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine - MDPI.

- Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses | Bentham Science.

- Electrophilic Fluorination Mediated by Cinchona Alkaloids: Highly Enantioselective Synthesis of α-Fluoro-α-phenylglycine Derivatives - PubMed.

- Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - MDPI. (2024).

- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI.

- Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - NIH.

- Fluorine in drug discovery: Role, design and case studies - ResearchGate. (2025).

- Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed. (2014).

- Synthesis method of 2-phenyl-2-propanol and acetophenone through catalytic oxidation of cumene - Patsnap Eureka. (2013).

- Fluorinated phenylalanines: synthesis and pharmaceutical applications - PubMed. (2020).

- Asymmetric Fluorination Reactions promoted by Chiral Hydrogen Bonding‐based Organocatalysts | Request PDF - ResearchGate. (2025).

- Asymmetric synthesis of fluorinated flavanone derivatives by an organocatalytic tandem intramolecular oxa-Michael addition/electrophilic fluorination reaction by using bifunctional cinchona alkaloids - PubMed. (2009).

- 3-[3-(Trifluoromethyl)phenyl]-1-propanol - Chem-Impex.

- Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis | Request PDF - ResearchGate. (2019).

- Advances in novel activation methods to perform green organic synthesis using recyclable heteropolyacid catalysis - ResearchGate.

- ChemInform Abstract: Enzymatic Resolution in Organic Media: Synthesis of Optically Active Furanols Possessing a Fluoroalkyl Group. - Sci-Hub.

- Catalytic Diastereo- and Enantioselective Fluoroamination of Alkenes - PMC - NIH.

- Electrified synthesis of n-propanol using a dilute alloy catalyst - Sargent Group - University of Toronto. (2025).

- (PDF) Fluorinated diazoalkanes - a versatile class of reagents for the synthesis of fluorinated compounds - ResearchGate. (2025).

- The Synthesis and Production of (R)-(+)-3-Chloro-1-phenyl-1-propanol.

- Synthesis of mono-fluorinated functionalized cyclopropanes and aziridines using the α-fluorovinyl diphenyl sulfonium salt - PubMed. (2013).

- Outline the synthesis of 3-phenyl-1-propanol from toluene. | Homework.Study.com.

- Alkyl Fluoride Synthesis via Cu-Mediated Deacetylative Fluorination - PubMed. (2025).

- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - NIH.

- CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]

- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]

- 8. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 9. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]

- 10. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 11. brynmawr.edu [brynmawr.edu]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. the-innovation.org [the-innovation.org]

- 16. Enzymatic synthesis of fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

A Technical Guide to the Potential Biological Activities of 3-(2-Fluorophenyl)propan-1-ol Derivatives

For Distribution to Researchers, Scientists, and Drug Development Professionals

Foreword: The Emergence of Fluorinated Scaffolds in Medicinal Chemistry

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 3-(2-Fluorophenyl)propan-1-ol scaffold represents a promising, yet underexplored, chemical space. This guide will delve into the potential biological activities of derivatives of this scaffold, with a specific focus on a novel triazolo-thiadiazine compound that has shown promise in in-silico anticancer studies. We will explore its synthesis, predicted mechanisms of action, and the experimental workflows used to evaluate its potential as a therapeutic agent.

Part 1: A Case Study in Anticancer Potential: The Synthesis and In-Silico Evaluation of a Novel Triazolo-Thiadiazine Derivative

Recent research has brought to light a novel derivative of the 3-(2-fluorophenyl) scaffold: 3-(2-fluorophenyl)-N-(4-fluorophenyl)-7H-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazin-6-amine .[1] This compound has been the subject of in-silico investigations into its potential as an anticancer agent.[1] The rationale for its design lies in the well-documented anticancer activities of triazole and thiadiazine heterocycles. The inclusion of the fluorophenyl moiety is a strategic choice to enhance the molecule's pharmacokinetic profile and binding interactions.

Synthesis Pathway

The synthesis of this complex heterocyclic derivative is a multi-step process that begins with the 3-(2-fluorophenyl) scaffold. While the specific reaction scheme for this exact molecule is proprietary, a generalized synthetic pathway for similar triazolo-thiadiazine structures is outlined below. This provides a logical framework for its production in a laboratory setting.

Diagram 1: Generalized Synthetic Workflow

Caption: A typical workflow for the in-silico evaluation of a novel compound.

Predicted Mechanisms of Action

In-silico studies have pointed towards several potential mechanisms through which this derivative may exert its anticancer effects. These include the inhibition of key molecular targets involved in cancer cell proliferation and the induction of alternative cell death pathways. [1]

-

Inhibition of Proliferation Targets: The compound is predicted to interact with and inhibit key proteins that drive the cell cycle, thereby halting the uncontrolled division of cancer cells.

-

Induction of Autophagy and Ferroptosis: Beyond apoptosis, the molecule may trigger other forms of programmed cell death, such as autophagy (the degradation of cellular components) and ferroptosis (an iron-dependent form of cell death), offering alternative routes to eliminate cancer cells. [1] Diagram 3: Predicted Molecular Targeting Strategy

Caption: Predicted multi-targeted approach of the novel derivative.

Part 2: Experimental Protocols for Validation

The promising in-silico results necessitate validation through rigorous in-vitro experimentation. The following protocols provide a framework for assessing the anticancer activity of the this compound derivative.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the compound on various cancer cell lines.

Methodology:

-

Cell Culture: Culture human ovarian adenocarcinoma (e.g., SK-OV-3), glioblastoma (e.g., U-87 MG), and renal carcinoma (e.g., A-498) cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-